molecular formula C11H16Cl2N4 B13993207 5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride

5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride

Cat. No.: B13993207
M. Wt: 275.17 g/mol
InChI Key: QIELKJUWQQEEQX-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the chlorination of a suitable pyridine derivative, followed by the introduction of the dimethylpropyl group through alkylation reactions. The final step often involves the formation of the imidazo ring through cyclization reactions using reagents such as phosphorus oxychloride or other cyclizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor or other therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, if it acts as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridine
  • 3-(2,2-Dimethylpropyl)-3H-imidazo[4,5-b]pyridine-2-amine
  • 5-Bromo-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine

Uniqueness

5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the imidazo[4,5-b]pyridine ring also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

5-chloro-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C11H15ClN4.ClH/c1-11(2,3)6-16-9-7(14-10(16)13)4-5-8(12)15-9;/h4-5H,6H2,1-3H3,(H2,13,14);1H

InChI Key

QIELKJUWQQEEQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)Cl)N=C1N.Cl

Origin of Product

United States

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